N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide
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Overview
Description
“N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide” is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a benzylidene hydrazine moiety and a 4-methylbenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide” typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between a hydrazine derivative and a benzylidene compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
“N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoacetamide derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide” exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests it could inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide” include other benzylidene hydrazine derivatives and oxoacetamide compounds. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets “this compound” apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
767306-48-9 |
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Molecular Formula |
C23H20ClN3O3 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-16-2-4-18(5-3-16)15-30-21-12-6-17(7-13-21)14-25-27-23(29)22(28)26-20-10-8-19(24)9-11-20/h2-14H,15H2,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
UKEKKAJLMVWPBH-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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